N-butyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Descripción general
Descripción
N-butyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as SIB-1553A, is a selective agonist of the cannabinoid receptor type 1 (CB1). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
N-butyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by this compound leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological processes, including pain sensation, appetite, and mood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammation, and the protection of neuronal cells from damage. In addition, this compound has been shown to have anti-anxiety and anti-depressant effects, as well as appetite-stimulating effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-butyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high selectivity for the CB1 receptor, which allows for the specific modulation of CB1-mediated processes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-butyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of inflammatory bowel disease, as it has been shown to have anti-inflammatory effects on the gut. Another area of interest is the potential use of this compound in the treatment of traumatic brain injury, as it has been shown to have neuroprotective effects in animal models. Finally, further research is needed to fully elucidate the mechanism of action of this compound and to identify any potential side effects associated with its use.
Aplicaciones Científicas De Investigación
N-butyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and gastroenterology. In neurology, this compound has been shown to have neuroprotective effects against ischemic brain injury and traumatic brain injury. In psychiatry, this compound has been shown to have anxiolytic and anti-depressant effects. In gastroenterology, this compound has been shown to have anti-inflammatory effects on the gut and may be useful in the treatment of inflammatory bowel disease.
Propiedades
IUPAC Name |
N-butyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-5-10-18-17(21)14-11-16(20)19(12-14)15-8-6-13(4-2)7-9-15/h6-9,14H,3-5,10-12H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFQBHRPOXQQNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.